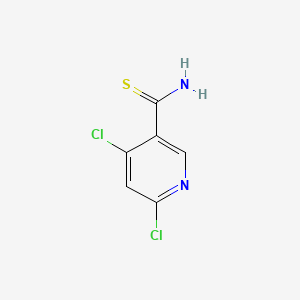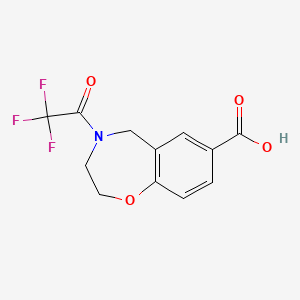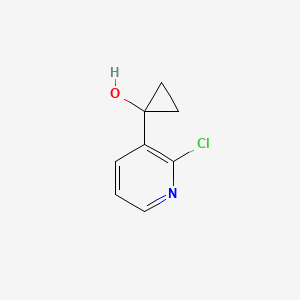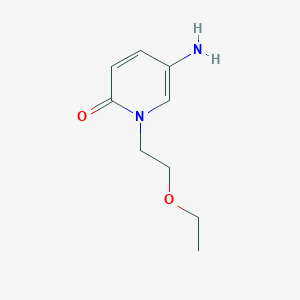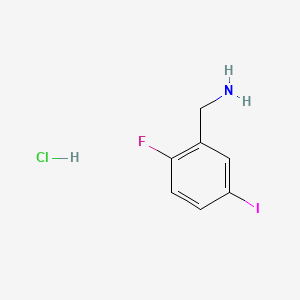
(2-Fluoro-5-iodophenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8ClFIN. It is known for its unique structure, which includes both fluorine and iodine atoms attached to a phenyl ring. This compound is often used in advanced research and development projects due to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-iodophenyl)methanamine hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt to increase the compound’s stability and solubility .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often exceeding 95% .
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-5-iodophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile compounds, while reduction can lead to the formation of secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions include substituted phenyl derivatives, nitro compounds, nitriles, and secondary amines .
Aplicaciones Científicas De Investigación
(2-Fluoro-5-iodophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of (2-Fluoro-5-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The presence of fluorine and iodine atoms enhances its binding affinity and specificity, making it a valuable tool in molecular biology and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-5-bromophenyl)methanamine hydrochloride
- (2-Fluoro-5-chlorophenyl)methanamine hydrochloride
- (2-Fluoro-5-methylphenyl)methanamine hydrochloride
Uniqueness
Compared to its analogs, (2-Fluoro-5-iodophenyl)methanamine hydrochloride is unique due to the presence of the iodine atom, which significantly influences its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and reactivity .
Propiedades
Fórmula molecular |
C7H8ClFIN |
|---|---|
Peso molecular |
287.50 g/mol |
Nombre IUPAC |
(2-fluoro-5-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7FIN.ClH/c8-7-2-1-6(9)3-5(7)4-10;/h1-3H,4,10H2;1H |
Clave InChI |
CLFNWBUXCIUVQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


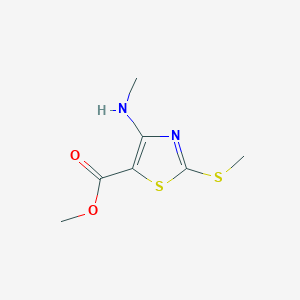

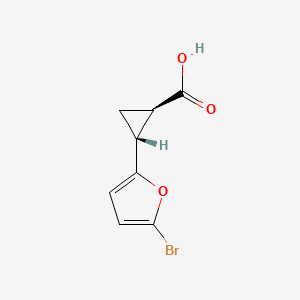
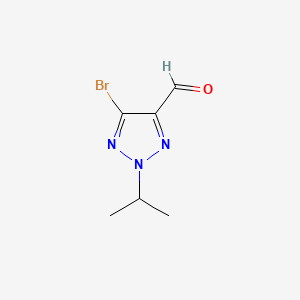
![(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B13480505.png)
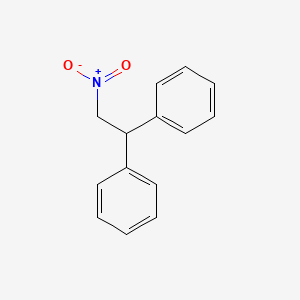
![(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B13480510.png)
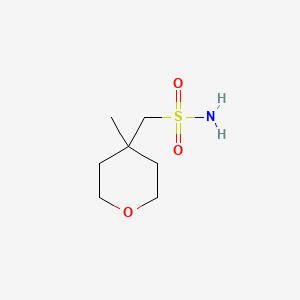
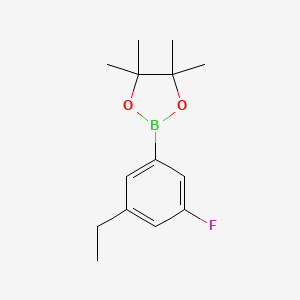
![7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13480524.png)
